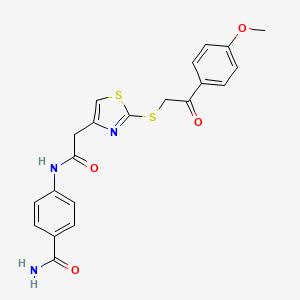

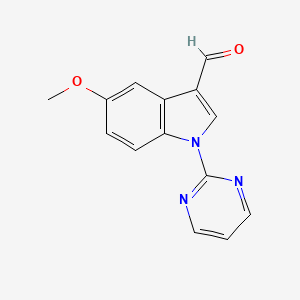

![molecular formula C13H16N4 B3004665 2-{5H,6H,7H,8H,9H-[1,2,4]三唑并[4,3-a]氮杂环庚-3-基}苯胺 CAS No. 303019-48-9](/img/structure/B3004665.png)

2-{5H,6H,7H,8H,9H-[1,2,4]三唑并[4,3-a]氮杂环庚-3-基}苯胺

描述

The compound 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline is a derivative of triazoloazepine, a heterocyclic compound that is known for its biological activity and potential for industrial production due to its ease of synthesis, mild reaction conditions, and low costs .

Synthesis Analysis

The synthesis of related triazoloazepine derivatives has been explored in various studies. One approach for synthesizing 2-aryl substituted benzo[f][1,2,4]triazolo[1,5-a]azepine derivatives involves a cycloaddition reaction of α-acetoxy azo compounds with aryl nitriles in the presence of AlCl3, followed by ring enlargement . Another method describes the synthesis of 5H-1,2,3-triazolo[4,3-a] benzazepines through intramolecular 1,3-dipolar cycloaddition reactions of 2-alkynylphenylallyl azides, which are obtained from 2-alkynylbenzaldehydes via Baylis-Hillman adducts . These methods highlight the versatility and creativity in the synthesis of triazoloazepine derivatives.

Molecular Structure Analysis

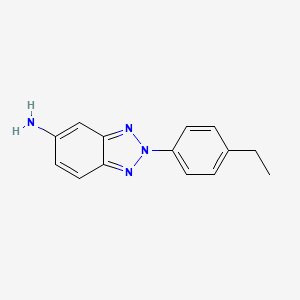

The molecular structure of triazoloazepine derivatives is characterized by the presence of a triazolo ring fused to an azepine ring. This fusion creates a complex heterocyclic system that can be further modified by substituents on the azepine ring, as seen in the 2-aryl substituted derivatives . The exact structure of 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline would include an aniline group attached to the second position of the azepine ring, although the specific details of its synthesis and structure are not provided in the given papers.

Chemical Reactions Analysis

The chemical reactivity of triazoloazepine derivatives can involve various reactions such as cycloadditions, ring expansions, and nucleophilic substitutions. These reactions are crucial for the synthesis of the core heterocyclic structure and for introducing various functional groups that can enhance the biological activity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline are not detailed in the provided papers, triazoloazepine derivatives generally exhibit properties that make them suitable for bioactive applications and potential industrial production. These properties include stability under mild conditions and the potential for diverse biological activities, which are implied by the interest in synthesizing such compounds .

科学研究应用

除草剂活性

与 2-{5H,6H,7H,8H,9H-[1,2,4]三唑并[4,3-a]氮杂环庚-3-基}苯胺相关的化合物的一个重要应用是在农业领域,特别是作为除草剂。研究表明,该化合物的某些衍生物,特别是 6,7,8,9-四氢-2-(2-芳氧嘧啶-4-基)-2H-[1,2,4]三唑并[4,3-a]氮杂环庚-3(5H)-酮,对油菜和稗草等植物表现出中等除草活性 (Wang et al., 2006)。

抗惊厥活性

另一个应用领域是在抗惊厥药物的开发中。研究发现,某些 9-烷氧基-6,7-二氢-2H-苯并[c][1,2,4]三唑并[4,3-a]氮杂环庚-3(5H)-酮衍生物表现出有希望的抗惊厥活性。这可以通过它们在最大电休克 (MES) 试验中的有效性得到证明,这是一种评估体内抗惊厥特性的标准方法 (Piao et al., 2012)。

抗菌活性

研究还表明在抗菌剂领域具有潜力。该化学结构的特定衍生物已被研究其对革兰氏阳性菌和革兰氏阴性菌以及酵母菌株的功效,显示出广谱抗菌活性。这表明它们具有开发新抗菌药物的潜力 (Demchenko et al., 2021)。

缓蚀

此外,三唑并三嗪衍生物已被研究作为碳钢等材料的缓蚀剂。如电化学阻抗谱和表面分析技术的研究所示,它们在防止腐蚀方面的效率在工业环境中具有宝贵的应用 (El Bakri et al., 2019)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c14-11-7-4-3-6-10(11)13-16-15-12-8-2-1-5-9-17(12)13/h3-4,6-7H,1-2,5,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBYIWGNEQPFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327906 | |

| Record name | 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |

CAS RN |

303019-48-9 | |

| Record name | 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

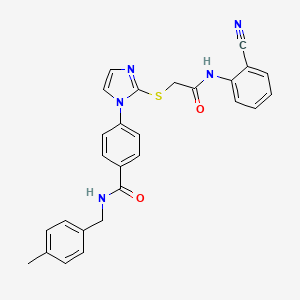

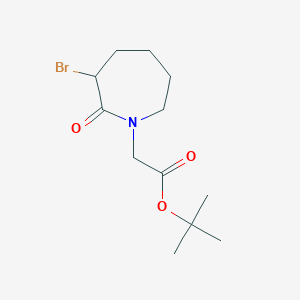

![Ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004585.png)

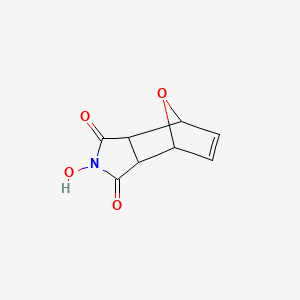

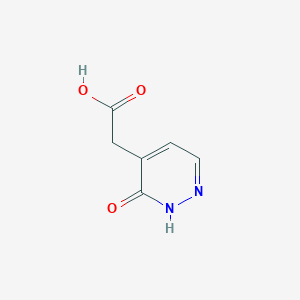

![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)

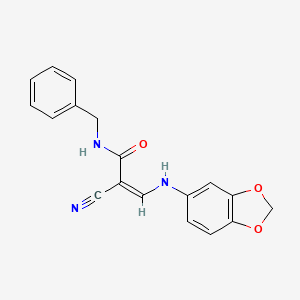

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

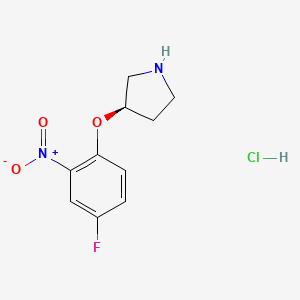

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)